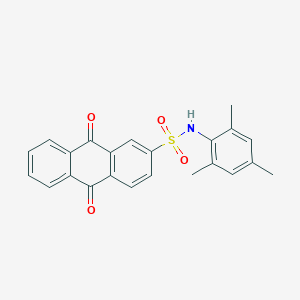

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

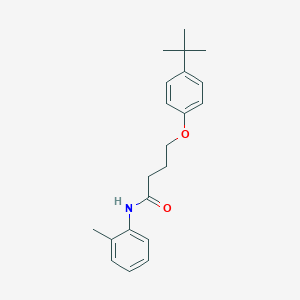

“N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide” is a chemical compound with the molecular formula C23H19NO4S . It is known for its potential suitability for metal-catalyzed C-H bond functionalization reactions .

Synthesis Analysis

The synthesis of “N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide” involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .Molecular Structure Analysis

The molecular structure of “N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide” is characterized by an average mass of 405.466 Da and a mono-isotopic mass of 405.103485 Da .Chemical Reactions Analysis

This compound is known for its possession of an N,O-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of anthracene derivatives, including N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide analogs, have been thoroughly investigated. For instance, the synthesis of 9-mesityl-9,10-dihydro-9-boraanthracene derivatives has been described, showcasing methods to achieve various substitutions at the C-10 position, highlighting the absence of intramolecular coordination in oxygen-containing substituents (R. Van Veen & Friedrich Bickelhaupt, 1974). Furthermore, studies on the equilibrium CH-acidity in cyclohexylamine with aromatic 9-mesityl-9-boraanthracene anions offer insights into the aromatic stabilization and CH-acidities of these compounds (R. V. Veen & F. Bickelhaupt, 1974).

Photocatalytic Applications

The photocatalytic oxygenation of anthracenes and olefins using 9-mesityl-10-methylacridinium ions as effective electron-transfer photocatalysts has been explored. This process demonstrates the formation of oxygenation products through visible light irradiation in an O2-saturated solution, showcasing the potential for photocatalytic applications in organic synthesis (Hiroaki Kotani, K. Ohkubo, & S. Fukuzumi, 2004).

Electrochemical Properties

Research on the electrochemical characteristics of anthraquinone derivatives, including studies on charge-transfer rates in polyelectrolyte films incorporating redox molecules, sheds light on their potential applications in energy storage and conversion. The study investigates the diffusion coefficients and charge-transport processes, providing foundational knowledge for developing advanced materials in redox flow batteries and other electrochemical devices (T. Ohsaka, Youko Takahira, O. Hatozaki, & N. Oyama, 1989).

Crystal Structure Analysis

X-ray crystal structure determination of sodium anthraquinone sulfonate derivatives contributes to the understanding of molecular architecture and the impact of sulfonate substitution on electrochemical and photochemical behaviors. These findings are critical for the design and optimization of functional materials in various technological applications (E. Gamag, Bm Peake, & J. Simpson, 1993).

Sensing Applications

The development of novel colorimetric receptors for fluoride ion sensing, incorporating anthraquinone as a chromogenic signaling subunit, illustrates the versatility of anthracene derivatives in sensor technology. These receptors exhibit selective sensing capabilities, highlighting the potential for environmental monitoring and analytical chemistry applications (D. Jose, D. Kumar, B. Ganguly, & Amitava Das, 2004).

Mécanisme D'action

Propriétés

IUPAC Name |

9,10-dioxo-N-(2,4,6-trimethylphenyl)anthracene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c1-13-10-14(2)21(15(3)11-13)24-29(27,28)16-8-9-19-20(12-16)23(26)18-7-5-4-6-17(18)22(19)25/h4-12,24H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOBFGQRFZOETM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![pentyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B375097.png)

![8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375098.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B375101.png)

![3-chloro-1-(4-methoxyphenyl)-4-[3-(trifluoromethyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B375102.png)

![Propyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B375103.png)

![2-bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B375106.png)

![3-(2-chlorophenoxy)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B375107.png)

![2-[(3-bromobiphenyl-4-yl)oxy]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B375112.png)

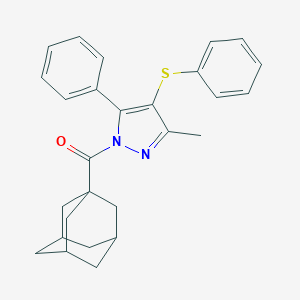

![(3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone](/img/structure/B375117.png)